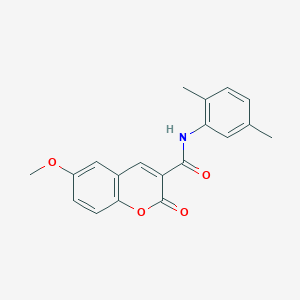
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, also known as BDG or N-(2-Bromo-4-methylphenyl)-N,N-diethylglycinamide, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BDG is a derivative of the neurotransmitter glycine and has been studied for its effects on neurotransmission and its potential as a therapeutic agent.
Mécanisme D'action
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide acts as a positive allosteric modulator of glycine receptors, which are ion channels that are involved in the regulation of neurotransmission. By binding to glycine receptors, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide enhances the activity of these receptors and increases the flow of chloride ions into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, the enhancement of inhibitory synaptic transmission, and the reduction of seizure activity in animal models. N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has also been shown to have anxiolytic and antipsychotic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has several advantages for use in lab experiments, including its ability to modulate the activity of glycine receptors and its potential as a therapeutic agent for neurological disorders. However, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has several limitations, including its low solubility in water and its limited bioavailability in vivo.
Orientations Futures
There are several potential future directions for research on N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, including the development of more potent and selective analogs, the investigation of its therapeutic potential in the treatment of neurological disorders, and the exploration of its potential as a tool for studying glycine receptor function and neurotransmission. Additionally, further research is needed to fully understand the biochemical and physiological effects of N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide and its potential limitations as a pharmacological tool.
Méthodes De Synthèse
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylbenzoyl chloride with diethylglycine in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product, N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide.
Applications De Recherche Scientifique
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has been studied for its potential as a pharmacological tool in scientific research. It has been shown to modulate the activity of glycine receptors, which are important in the regulation of neurotransmission. N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has also been studied for its potential as a therapeutic agent in the treatment of neurological disorders such as epilepsy and schizophrenia.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-4-16(5-2)9-13(17)15-12-7-6-10(3)8-11(12)14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVNEPXUMQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

